molecular formula C7H4N2O3 B560843 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 19841-76-0

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B560843
CAS No.: 19841-76-0
M. Wt: 164.12
InChI Key: PTUAASBTCYJUSK-UHFFFAOYSA-N
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Description

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of functional groups such as cyano and carboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been found to interact with a number of enzymes and proteins. For instance, it has been shown to inhibit protein kinase Pim-1, farnesyl transferase, and P-glycoprotein . These interactions can have significant effects on biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to regulate cell apoptosis, the programmed cell death process . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method yields the corresponding 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids and their methyl esters in 52–75% yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands out due to its dual functional groups (cyano and carboxylic acid), which provide versatility in chemical reactions and potential applications. Its ability to regulate cell apoptosis and its use in designing drugs for cardiovascular diseases highlight its unique properties compared to similar compounds.

Properties

IUPAC Name

5-cyano-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUAASBTCYJUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665284
Record name 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19841-76-0
Record name 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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